3-Cyclohexen-1-ol, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-benzoate
Description
This compound is a cyclohexene derivative functionalized with two key groups:
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl): A boronic ester group commonly used in Suzuki-Miyaura cross-coupling reactions for C–C bond formation .
- 1-Benzoate: A benzoyl ester that enhances stability and modifies solubility compared to free alcohols.
While direct synthesis data for this compound are absent in the provided evidence, its structural analogues and reaction pathways suggest it can be synthesized via hydrogenation of aromatic precursors (e.g., benzene derivatives with boronic ester and benzoate groups) using Rh/Al₂O₃ catalysts, followed by esterification .
Properties
IUPAC Name |
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BO4/c1-18(2)19(3,4)24-20(23-18)15-10-12-16(13-11-15)22-17(21)14-8-6-5-7-9-14/h5-10,16H,11-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTESOIPVWJPSCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)OC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101136100 | |
| Record name | 3-Cyclohexen-1-ol, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-44-6 | |
| Record name | 3-Cyclohexen-1-ol, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclohexen-1-ol, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-Cyclohexen-1-ol, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-benzoate typically involves the reaction of 3-cyclohexen-1-ol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine . The product is then purified through standard techniques such as column chromatography.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the dioxaborolane group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Cyclohexen-1-ol, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The benzoate ester can undergo hydrolysis to release the active cyclohexenol moiety, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Structural Analogues with Boronic Ester Groups
Table 1: Key Boronic Ester-Containing Cyclohexene Derivatives
Key Observations :
- The trimethylsilyl derivative (95% yield) demonstrates superior synthetic efficiency compared to brominated analogues (e.g., 2ac, 46% yield) .
- The hydroxyl analogue () lacks the benzoate group, making it more reactive but less stable under acidic/basic conditions.
Ester-Functionalized Cyclohexene Derivatives
Key Observations :
- Acetate esters (e.g., ) are volatile and used in fragrances, whereas benzoate esters offer higher molecular weight and stability for synthetic chemistry.
- β-Bisabolol () shares a cyclohexenol backbone but lacks boronic esters, limiting its utility in cross-coupling reactions.
Boronic Ester Derivatives in Heterocyclic Systems
Table 3: Boronic Esters in Heterocycles
Key Observations :
- Chromanone and benzonitrile derivatives () highlight the versatility of boronic esters in electron-deficient systems, whereas the target compound’s cyclohexene backbone may offer conformational flexibility in catalysis.
Biological Activity
3-Cyclohexen-1-ol, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-benzoate (CAS Number: 2121513-44-6) is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H25BO3. Its structure features a cyclohexene ring with a boronate ester moiety and a benzoate group, which may influence its reactivity and biological interactions.
Antimicrobial Properties
Recent studies have indicated that compounds similar to 3-Cyclohexen-1-ol derivatives exhibit significant antimicrobial activity. For instance, the presence of the dioxaborolane moiety is known to enhance the compound's ability to inhibit bacterial growth. In vitro tests have shown that derivatives can effectively target Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 64 µg/mL |
| 3-Cyclohexen-1-ol Derivative | S. epidermidis | 16 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Using human cancer cell lines such as HeLa and MCF-7, researchers found that certain derivatives exhibit selective cytotoxicity without significantly affecting normal cells.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa | 15 | >10 |
| MCF-7 | 20 | >8 |
| Normal Fibroblasts | >100 | - |
The biological activity of 3-Cyclohexen-1-ol derivatives may be attributed to their ability to interact with cellular membranes and inhibit key metabolic pathways. The boronate group is particularly notable for its role in forming reversible covalent bonds with diols in biomolecules, potentially disrupting cellular functions.
Case Studies
A notable study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various boron-containing compounds. The study demonstrated that modifications on the cyclohexene core could lead to enhanced potency against specific cancer types while maintaining low toxicity levels.
Case Study Highlights:
- Synthesis : The compound was synthesized through a multi-step reaction involving cyclization and boronation.
- Biological Evaluation : In vivo studies showed promising results in tumor regression in mouse models when treated with the compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
